
N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is a complex organic compound characterized by the presence of nitrobenzene and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pentane-1,5-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N,N’-(Pentane-1,5-diyl)bis(2-aminobenzene-1-sulfonamide).
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though these reactions are less common.
Wissenschaftliche Forschungsanwendungen
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving sulfonamide and nitrobenzene groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) depends on its application. In biological systems, it may act by inhibiting enzymes that interact with sulfonamide or nitrobenzene groups. The compound can bind to the active site of the enzyme, blocking its activity and leading to a biological effect. The specific molecular targets and pathways involved would depend on the enzyme or biological process being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of pentane.
N,N’-(Pentane-1,5-diyl)bis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of nitro groups.
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of nitrobenzene sulfonamide groups.
Uniqueness
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
832730-54-8 |
|---|---|
Molekularformel |
C17H20N4O8S2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
2-nitro-N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O8S2/c22-20(23)14-8-2-4-10-16(14)30(26,27)18-12-6-1-7-13-19-31(28,29)17-11-5-3-9-15(17)21(24)25/h2-5,8-11,18-19H,1,6-7,12-13H2 |
InChI-Schlüssel |
BEQVXOHLNIOWLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
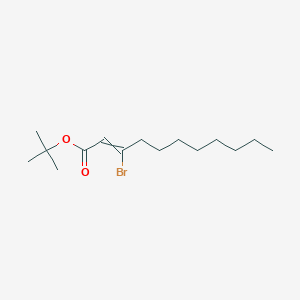
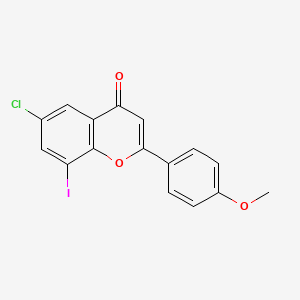
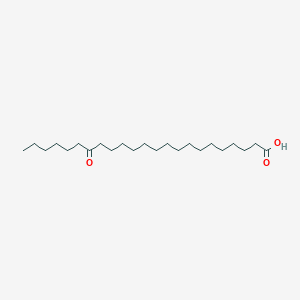
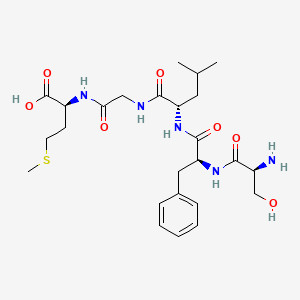

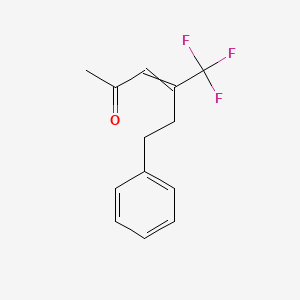
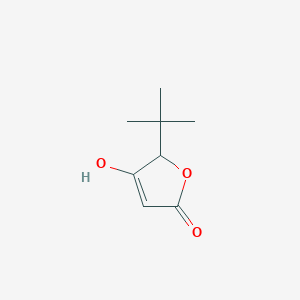
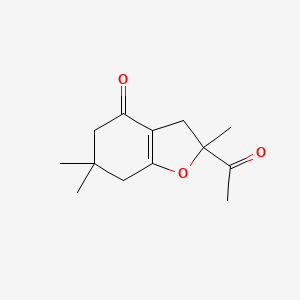
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
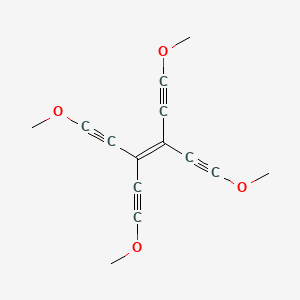
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
